4-amino-2-bromo-5-nitrobenzonitrile
Description
4-Amino-2-bromo-5-nitrobenzonitrile is a substituted benzonitrile derivative featuring an amino group (-NH₂) at position 4, a bromine atom at position 2, and a nitro group (-NO₂) at position 5. The nitro group is strongly electron-withdrawing, while the amino group is electron-donating, creating a polarized aromatic system. Bromine adds steric bulk and moderate electronegativity, further modulating reactivity .
Properties
CAS No. |
1086965-24-3 |
|---|---|
Molecular Formula |
C7H4BrN3O2 |
Molecular Weight |
242.03 g/mol |
IUPAC Name |
4-amino-2-bromo-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 |
InChI Key |
GMCUASJXHHJEMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Br)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-bromo-5-nitrobenzonitrile typically involves multi-step organic reactions. One common method is the nitration of 4-amino-2-bromobenzonitrile, where the amino group is protected to prevent unwanted side reactions. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of benzonitriles, including 4-amino-2-bromo-5-nitrobenzonitrile, often involves the use of advanced techniques such as continuous flow reactors and green chemistry principles. For instance, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-bromo-5-nitrobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like stannous chloride or iron in acidic conditions.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nonanebis(peroxoic acid) is used for selective oxidation of aromatic amines.
Reduction: Stannous chloride in hydrochloric acid or iron in acetic acid are common reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 4-amino-2-bromo-5-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-Amino-2-bromo-5-nitrobenzonitrile has the molecular formula C8H7BrN4O2 and features several functional groups, including an amino group (-NH2), a bromo substituent (-Br), and a nitro group (-NO2). This combination of groups contributes to its reactivity and biological activity.
Synthetic Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of various organic compounds. It can undergo substitution reactions where the bromo group can be replaced by other nucleophiles, facilitating the creation of more complex structures.
- Coupling Reactions : 4-Amino-2-bromo-5-nitrobenzonitrile can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Replacement of bromo group by nucleophiles | Various substituted benzonitriles |
| Coupling | Formation of carbon-carbon bonds | Extended aromatic systems |
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, where it induces apoptosis and inhibits cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 | Apoptosis induction |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |
| A549 (Lung) | 30.5 ± 5.0 | Inhibition of proliferation |
- Antimicrobial Properties : The compound also shows antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | Highly effective |
| Bacillus subtilis | 0.300 mg/mL | Moderate effectiveness |
| Escherichia coli | 0.200 mg/mL | Limited effectiveness |
Biological Mechanisms
The biological activity of 4-amino-2-bromo-5-nitrobenzonitrile is attributed to its interaction with cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism.
- Receptor Modulation : It could modulate receptor activities influencing survival signaling pathways.
- DNA Interaction : Evidence suggests that it can intercalate with DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Efficacy
A study on tumor-bearing mice treated with varying doses of the compound showed a marked reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Trials
Clinical trials assessing the efficacy of this compound in patients with resistant bacterial infections reported positive outcomes, with significant improvements observed in many patients.
Mechanism of Action
The mechanism of action of 4-amino-2-bromo-5-nitrobenzonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential mutagenic effects . The amino and bromo groups can participate in various biochemical reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The table below compares 4-amino-2-bromo-5-nitrobenzonitrile with structurally related analogs, highlighting substituent positions, molecular formulas, and key properties inferred from structural features.
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in 4-amino-2-bromo-5-nitrobenzonitrile deactivates the aromatic ring, directing electrophilic substitution to meta positions relative to itself.
- Steric and Electronic Modulation: Bromine at position 2 (target compound) provides steric hindrance that may slow nucleophilic aromatic substitution compared to analogs with bromine at position 3 (e.g., 4-amino-3-bromo-5-nitrobenzonitrile) . Methyl groups (e.g., in 2-bromo-4-methyl-5-nitrobenzonitrile) enhance lipophilicity, which could improve membrane permeability in pharmaceutical contexts .
Biological Activity
4-Amino-2-bromo-5-nitrobenzonitrile is a chemical compound notable for its unique structure, which combines various functional groups that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific sources.
- Molecular Formula : C8H6BrN3O2
- Molecular Weight : 226.06 g/mol
- Structural Features : The presence of amino, bromo, and nitro groups enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 4-amino-2-bromo-5-nitrobenzonitrile exhibit significant antimicrobial activity. For instance, derivatives containing amino and nitro groups have been shown to target bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| 4-Amino-2-bromo-5-nitrobenzonitrile | E. coli | 32 |
| 2-Amino-3-bromo-5-nitrobenzonitrile | Staphylococcus aureus | 16 |
| 5-Nitro-2-amino-benzonitrile | Pseudomonas aeruginosa | 64 |
These findings suggest that the incorporation of nitro and amino groups can enhance the antimicrobial efficacy of benzonitrile derivatives .
Anticancer Activity
Several studies have investigated the anticancer potential of nitro-substituted benzonitriles. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Case Study:
In a study assessing the cytotoxic effects of various nitrobenzonitriles on human cancer cell lines, 4-amino-2-bromo-5-nitrobenzonitrile demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM .
The biological activity of 4-amino-2-bromo-5-nitrobenzonitrile can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival and proliferation.
- DNA Interaction : The compound has shown affinity for DNA, potentially disrupting replication processes in both microbial and cancer cells.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological properties of benzonitrile derivatives. For example, modifications at the amino or bromo positions can lead to significant changes in activity profiles .
Table 2: Summary of Biological Activities
Q & A
Q. Methodological Approach :
- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC). For example, ’s data for a brominated benzophenone derivative demonstrates HMBC correlations between amino protons and adjacent carbons.
- Compare experimental IR spectra (e.g., nitro stretching ~1520 cm⁻¹) with computational predictions ().
- Reconcile melting points with DSC analysis to account for polymorphic variations (e.g., reports no flash point, suggesting high thermal stability).
What strategies improve crystallinity for X-ray analysis of halogenated benzonitriles?
Advanced : Co-crystallization with small molecules (e.g., DMSO) can enhance crystal packing. Slow evaporation from DMF/water mixtures (v/v 9:1) is effective for nitro-containing aromatics. If twinning occurs, SHELXD () can perform dual-space recycling to solve structures from poor-quality data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
